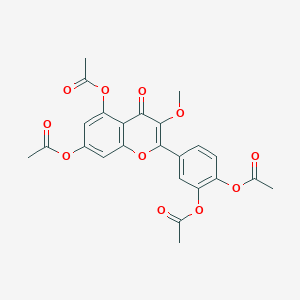
3-O-甲基槲皮素四乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Methylquercetin tetraacetate is a derivative of quercetin, a naturally occurring flavonoid found in various plants. This compound is known for its potent antiplatelet activity, which makes it a valuable agent in preventing platelet aggregation induced by arachidonic acid, collagen, and platelet-activating factor . The molecular formula of 3-O-Methylquercetin tetraacetate is C24H20O11, and it has a molecular weight of 484.41 g/mol .
科学研究应用
3-O-Methylquercetin tetraacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other flavonoid derivatives.
Biology: The compound’s antiplatelet activity makes it a valuable tool in studying platelet aggregation and related biological processes.
Medicine: Due to its antiplatelet properties, it has potential therapeutic applications in preventing thrombotic diseases.
Industry: It can be used in the development of pharmaceuticals and nutraceuticals aimed at cardiovascular health
作用机制
Target of Action
3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .
Biochemical Pathways
The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .
Pharmacokinetics
Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to 3-O-Methylquercetin tetraacetate.
Result of Action
The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, 3-O-Methylquercetin tetraacetate has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .
Action Environment
The action of 3-O-Methylquercetin tetraacetate can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of 3-O-Methylquercetin tetraacetate
生化分析
Biochemical Properties
3-O-Methylquercetin tetraacetate interacts with various biomolecules, particularly enzymes involved in platelet aggregation . It has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), with IC50 values ranging from 1.6-86.9 μM for PDE1-PDE5 .
Cellular Effects
The compound has been shown to have potent effects on cell viability. For instance, it has been found to reduce the viability of A375 human amelanotic melanoma cancer cell lines in a time- and dose-dependent manner . It also has a significant antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .
Molecular Mechanism
At the molecular level, 3-O-Methylquercetin tetraacetate exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the activity of cAMP and cGMP-phosphodiesterase (PDE), enzymes that play a crucial role in cellular signal transduction .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antiplatelet effects are potent and significant .
Metabolic Pathways
3-O-Methylquercetin tetraacetate is involved in several metabolic pathways. It is known to interact with enzymes involved in platelet aggregation . Furthermore, it has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), key enzymes in cellular signal transduction .
准备方法
The synthesis of 3-O-Methylquercetin tetraacetate involves the esterification of quercetin. One common method is the regioselective O-derivatization of quercetin via ester intermediates. This process can be achieved using common esterification procedures, such as the use of acetic anhydride in the presence of a catalyst like pyridine . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
3-O-Methylquercetin tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
相似化合物的比较
3-O-Methylquercetin tetraacetate can be compared with other methylated quercetin derivatives, such as:
属性
IUPAC Name |
[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPBMYKKVBCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
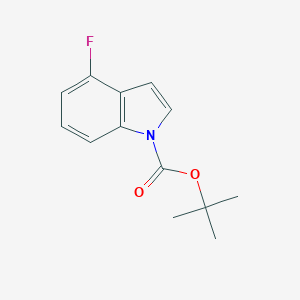
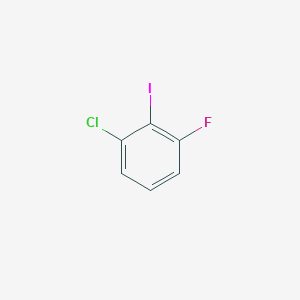
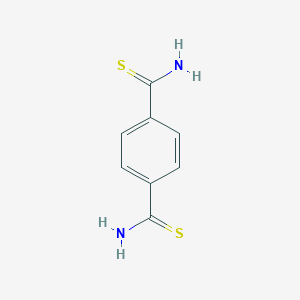
![4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline](/img/structure/B174723.png)
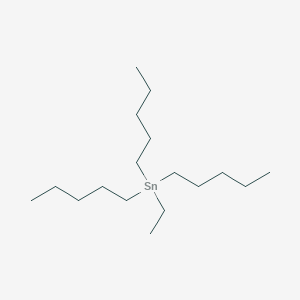
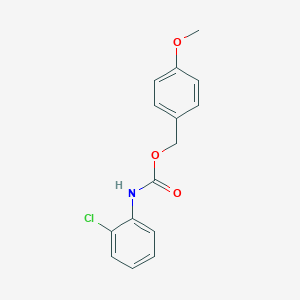
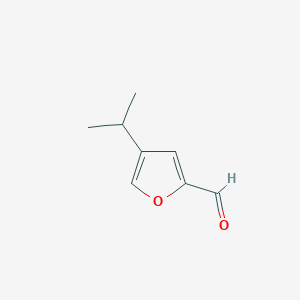
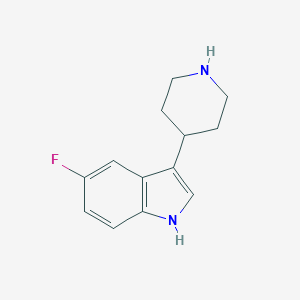
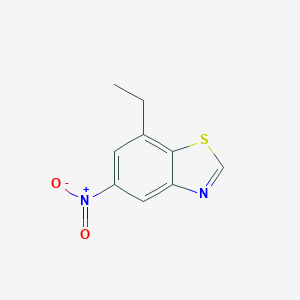
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

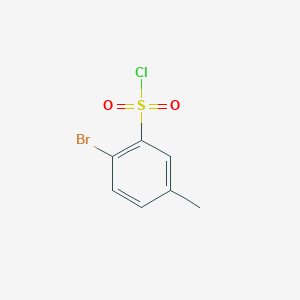
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)

